molecular formula C18H17N3O4 B2607927 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 939891-55-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2607927
CAS No.: 939891-55-1
M. Wt: 339.351
InChI Key: OILPVZDDRVNBAO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that features a benzodioxole ring and a tetrahydroquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the benzodioxole precursor, which undergoes a series of reactions to introduce the tetrahydroquinoxaline moiety. Key steps include:

    Alkylation: The benzodioxole ring is alkylated with a suitable alkyl halide.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinoxaline ring.

    Acylation: The final step involves acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The benzodioxole and tetrahydroquinoxaline rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to its combination of the benzodioxole and tetrahydroquinoxaline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(19-9-11-5-6-15-16(7-11)25-10-24-15)8-14-18(23)21-13-4-2-1-3-12(13)20-14/h1-7,14,20H,8-10H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILPVZDDRVNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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